molecular formula C5H6N2OS B8781285 6-methoxy-3-pyridazinyl hydrosulfide

6-methoxy-3-pyridazinyl hydrosulfide

Cat. No.: B8781285
M. Wt: 142.18 g/mol
InChI Key: NWUYAYVDHURYQU-UHFFFAOYSA-N
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Description

6-methoxy-3-pyridazinyl hydrosulfide: is an organic compound with the molecular formula C5H6N2OS . It is a heterocyclic compound containing a pyridazine ring substituted with a methoxy group at the 6-position and a thiol group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-3-pyridazinyl hydrosulfide typically involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This reaction is highly regioselective and offers good functional group compatibility, broad substrate scope, and simple, metal-free, and neutral reaction conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-methoxy-3-pyridazinyl hydrosulfide can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiol or sulfide derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Various substituted pyridazine derivatives.

Scientific Research Applications

Chemistry: 6-methoxy-3-pyridazinyl hydrosulfide is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its thiol group can interact with the active sites of enzymes, making it a valuable tool in enzymology studies .

Medicine: Its ability to modulate enzyme activity makes it a candidate for drug development targeting various diseases .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes .

Mechanism of Action

The mechanism of action of 6-methoxy-3-pyridazinyl hydrosulfide involves its interaction with molecular targets, primarily enzymes. The thiol group can form covalent bonds with the active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, making the compound useful in studying enzyme function and developing enzyme inhibitors .

Comparison with Similar Compounds

  • 3-Methoxy-6-pyridazinethiol
  • 6-Methoxy-3-pyridinecarboxaldehyde
  • 6-Methoxy-3-pyridazinecarboxylic acid

Comparison: 6-methoxy-3-pyridazinyl hydrosulfide is unique due to the presence of both a methoxy group and a thiol group on the pyridazine ring. This combination of functional groups provides distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C5H6N2OS

Molecular Weight

142.18 g/mol

IUPAC Name

3-methoxy-1H-pyridazine-6-thione

InChI

InChI=1S/C5H6N2OS/c1-8-4-2-3-5(9)7-6-4/h2-3H,1H3,(H,7,9)

InChI Key

NWUYAYVDHURYQU-UHFFFAOYSA-N

Canonical SMILES

COC1=NNC(=S)C=C1

Origin of Product

United States

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